molecular formula C8H15NO2 B12110642 2-(5-Methylpiperidin-3-yl)acetic acid

2-(5-Methylpiperidin-3-yl)acetic acid

Cat. No.: B12110642
M. Wt: 157.21 g/mol
InChI Key: CZAGFABDQYANOX-UHFFFAOYSA-N
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Description

2-(5-Methylpiperidin-3-yl)acetic acid: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpiperidin-3-yl)acetic acid typically involves the functionalization of piperidine derivatives. One common method is the alkylation of piperidine with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(5-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 2-(5-Methylpiperidin-3-yl)acetic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications in chemistry, biology, and medicine .

Biological Activity

2-(5-Methylpiperidin-3-yl)acetic acid, a compound with the potential for various biological activities, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by its piperidine structure, which contributes to its biological activity. The compound's molecular formula is C9H17NC_9H_{17}N and it has a molecular weight of 155.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmaceutical development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound has been studied for its effects on enzyme activity, suggesting potential applications in treating diseases where enzyme inhibition is beneficial.
  • Neuroprotective Effects : There are indications that it may have neuroprotective properties, potentially useful in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Interaction with Enzymes : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.
  • Antimicrobial Mechanism : Its antimicrobial action might involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic functions within bacteria.

Research Findings and Case Studies

A comprehensive review of literature reveals several key studies highlighting the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assays against Gram-positive and Gram-negative bacteriaExhibited significant inhibition against tested strains.
Enzyme inhibitionEnzyme assays evaluating IC50 valuesDemonstrated effective inhibition of specific enzymes at low concentrations.
NeuroprotectionCell culture models of neurodegenerationShowed protective effects on neuronal cells exposed to toxic agents.

Discussion

The findings from various studies suggest that this compound holds promise as a therapeutic agent. Its ability to inhibit enzymes and demonstrate antimicrobial properties positions it as a potential candidate for drug development. Furthermore, its neuroprotective effects could be explored in the context of conditions such as Alzheimer's disease or Parkinson's disease.

Properties

IUPAC Name

2-(5-methylpiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAGFABDQYANOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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